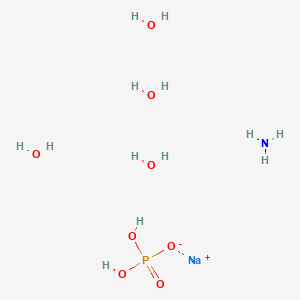
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C18H11Br2NO2 and a molecular weight of 433.09 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with 4-bromophenyl groups and at the 4 position with a carboxylic acid group. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dibromopyridine.
Suzuki Coupling Reaction: The 2,6-dibromopyridine undergoes a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,6-bis(4-bromophenyl)pyridine intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols or Acyl Chlorides: From reduction or oxidation of the carboxylic acid group.
科学的研究の応用
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of biologically active compounds, such as inhibitors or modulators of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.
類似化合物との比較
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Similar structure but with fluorine atoms instead of bromine, which can affect its reactivity and applications.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid:
Uniqueness: 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is unique due to the presence of bromine atoms, which provide specific reactivity patterns and make it suitable for certain types of chemical transformations and applications that other halogenated derivatives may not support.
特性
分子式 |
C18H11Br2NO2 |
|---|---|
分子量 |
433.1 g/mol |
IUPAC名 |
2,6-bis(4-bromophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Br2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
InChIキー |
AVXWRLXMNKNBOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

